2,5,7-Trichloro-1,6-naphthyridine
Description
Properties
Molecular Formula |
C8H3Cl3N2 |
|---|---|
Molecular Weight |
233.5 g/mol |
IUPAC Name |
2,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-2-1-4-5(12-6)3-7(10)13-8(4)11/h1-3H |
InChI Key |
ZQAGHLYNFXZJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC(=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Chlorinated Pyridine Precursors: The synthesis often begins with chlorinated pyridine derivatives, such as 4,6-dichloropyridine carboxylates or 5-chloro-3-cyano-2,6-dichloropyridines. These are prepared via selective chlorination of hydroxyl or methyl-substituted nicotinonitriles under controlled conditions using chlorinating agents like sulfonyl chloride or carbon tetrachloride.
Key Synthetic Steps
Step 1: Chlorination and Functional Group Manipulation
Starting from 2,6-dihydroxy-4-methylnicotinonitrile, chlorination is performed to introduce chlorine atoms at desired positions. This involves reaction with sulfonyl chloride and carbon tetrachloride at temperatures between 0°C and 60°C, yielding dichloropyridine derivatives.
Step 2: Reduction
Zinc powder is used to reduce the dichlorinated intermediates in ethanol at moderate temperatures (0–50°C), facilitating conversion to dihydroxypyridine intermediates.
Step 3: Further Chlorination
The dihydroxypyridine intermediates are treated with chlorinating agents to replace hydroxyl groups with chlorine, producing dichloropyridines with cyano and methyl substituents.
Step 4: Oxidation and Cyclization
Oxidizing agents convert these intermediates into dichloropyrimidines, which upon decarboxylation and ring closure reactions yield the trichlorinated naphthyridine core.
Step 5: Decarboxylation
Decarboxylation reagents such as silver carbonate, copper, cuprous oxide, or DBU facilitate the removal of carboxyl groups, finalizing the formation of 2,5,7-trichloro-1,6-naphthyridine.
Representative Reaction Scheme (Simplified)
| Step | Reactants/Intermediates | Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | 2,6-Dihydroxy-4-methylnicotinonitrile + Sulfonyl chloride + CCl4 | 0–60°C, stirring | 5,5-Dichloro-3-cyano-4-methylpyridine-2,6-dione | High yield, solid isolation |
| 2 | Above compound + Zn powder in EtOH | 0–50°C, stirring | 5-Chloro-3-cyano-4-methyl-2,6-dihydroxypyridine | Recrystallization purification |
| 3 | Above compound + Chlorinating agent | 60–250°C, then ice water quench | 5-Chloro-3-cyano-4-methyl-2,6-dichloropyridine | Off-white solid, filtered |
| 4 | Above compound + Oxidizing agent | Mild conditions | 5-Chloro-3-cyano-2,6-dichloropyrimidine | Intermediate for decarboxylation |
| 5 | Above compound + Decarboxylation reagent | Mild heating, reduced pressure | 2,5,7-Trichloro-1,6-naphthyridine | Suitable for industrial scale-up |
Condensation Reactions Using Malononitrile or Malonamide: Some synthetic approaches use condensation of substituted pyridine intermediates with malononitrile or malonamide in the presence of bases like sodium methoxide or piperidine to form bicyclic naphthyridine systems bearing halogen substituents.
Use of 4-Aminonicotinonitrile: Condensation of 4-aminonicotinonitrile with diethyl malonate under basic conditions can yield bicyclic systems with amino groups that can be further chlorinated to achieve the desired substitution pattern.
The described synthesis methods emphasize mild reaction conditions, readily available and inexpensive starting materials, and high yields, making them suitable for industrial-scale production. The use of decarboxylation reagents such as silver carbonate or DBU enhances reaction efficiency and selectivity. The multi-step process can be optimized to minimize purification steps, for example, by employing recrystallization and filtration rather than chromatography.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of Nicotinonitriles | 2,6-Dihydroxy-4-methylnicotinonitrile | Sulfonyl chloride, CCl4, Zn, Chlorinating agents | 0–250°C, various steps | High yield, industrial scalability | Multi-step, requires careful control |
| Condensation with Malononitrile | 4-Aminonicotinonitrile or substituted pyridines | Malononitrile, NaOMe, piperidine | Mild basic conditions | Direct bicyclic formation | May require further chlorination |
| Synthesis from Preformed Pyridine | 4-Chloropyridine derivatives | Amines, methyl phenylacetate | Multiple steps, reflux | Versatile substitution patterns | Moderate overall yield |
The preparation of 2,5,7-trichloro-1,6-naphthyridine involves strategic chlorination and cyclization steps starting from substituted pyridine or pyridone derivatives. The most effective methods utilize chlorination of hydroxylated nicotinonitriles followed by reduction, further chlorination, oxidation, and decarboxylation to achieve the trichlorinated bicyclic structure. These methods are supported by robust literature protocols and have been optimized for industrial application due to their mild conditions, cost-effectiveness, and high yields.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Oxidation and reduction reactions produce different oxidation states of the compound, leading to a variety of derivatives.
Scientific Research Applications
2,5,7-Trichloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Chlorine Count: The trichloro derivative’s higher halogenation increases molecular weight (~230–240 g/mol estimated) compared to dichloro or monochloro analogs, likely enhancing lipophilicity and metabolic stability .
- Positional Effects : Chlorine at position 2 (common in 1,7-naphthyridines ) deactivates the ring, while substitutions at 5 and 7 may sterically hinder electrophilic substitutions or modulate π-stacking in biological targets .
Structural and Crystallographic Insights
- Planarity : Fused tetracyclic naphthyridines (e.g., dibenzo derivatives) exhibit near-planar structures (r.m.s. deviation ~0.08 Å), facilitating π-π stacking . Chlorine’s van der Waals radius (1.8 Å) may introduce slight distortion.
- Intermolecular Interactions: Weak C–H⋯N hydrogen bonds and C–H⋯π interactions stabilize crystals in dichloro/monochloro analogs ; trichloro derivatives may enhance halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
